D609

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

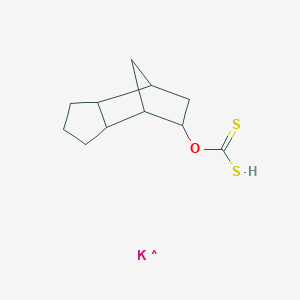

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16KOS2 |

|---|---|

Molecular Weight |

267.5 g/mol |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14); |

InChI Key |

YFUFHKMDCZBHMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)S.[K] |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of D609 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tricyclodecan-9-yl-xanthogenate (D609) is a potent, cell-permeable compound widely recognized for its diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] Its primary mechanism of action is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in lipid signaling pathways.[3][4] However, the influence of this compound on cellular signaling is not limited to this single target. It also significantly impacts sphingolipid metabolism through the inhibition of sphingomyelin synthase (SMS).[1][5] Furthermore, this compound exhibits antioxidant activities, contributing to its protective effects in various cellular stress models.[6][7] This technical guide provides an in-depth exploration of the function of this compound in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of the pathways involved.

Core Mechanisms of Action

This compound's influence on cell signaling stems from its ability to modulate the levels of critical lipid second messengers. By inhibiting PC-PLC and SMS, this compound orchestrates a shift in the cellular balance of 1,2-diacylglycerol (DAG) and ceramide, molecules with often opposing downstream effects on cellular processes such as proliferation, apoptosis, and inflammation.[1][7]

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The most extensively characterized function of this compound is its role as a competitive inhibitor of PC-PLC.[3][4] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphocholine and DAG.[8] DAG is a crucial second messenger that activates several downstream signaling proteins, including protein kinase C (PKC) isoforms, which are involved in cell proliferation and survival.[9] By blocking PC-PLC, this compound reduces the generation of DAG, thereby attenuating these pro-proliferative signals.[1]

The inhibition of PC-PLC by this compound may also be attributed to its ability to chelate Zn2+ ions, which are essential for the enzymatic activity of bacterial PC-PLC.[1][10]

Inhibition of Sphingomyelin Synthase (SMS)

This compound also acts as an inhibitor of sphingomyelin synthase (SMS), an enzyme that catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, yielding sphingomyelin (SM) and DAG.[1][5] By inhibiting both SMS1 and SMS2 isoforms, this compound blocks the conversion of ceramide to sphingomyelin.[11] This leads to an accumulation of intracellular ceramide, a lipid second messenger well-known for its pro-apoptotic and anti-proliferative effects.[9][11] The concurrent inhibition of DAG production through this pathway further shifts the cellular signaling balance towards apoptosis and cell cycle arrest.[9]

Antioxidant Properties

Beyond its enzymatic inhibition, this compound possesses antioxidant properties due to the presence of a thiol group in its xanthate structure.[1][6] It can act as a glutathione (GSH) mimetic, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.[7][12] The xanthate group can be oxidized to form a disulfide, which can then be reduced back to the active form by glutathione reductase, allowing it to participate in redox cycling.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's inhibitory and biological activities as reported in the literature.

| Target Enzyme | Inhibition Constant (Ki) | Organism/System | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | Bacillus cereus | [4] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 5-10 µM | Bacillus cereus | [13] |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM | Bovine Spleen | [14] |

| Biological Effect | IC50 Value | Cell Line/System | Reference |

| Nerve Growth Factor (NGF)-mediated c-fos mRNA induction | ~50 µg/mL | PC12 cells | [15] |

| Suppression of LPS- and IFNγ-induced NO production | 20 mg/mL | Phagocytic cells | |

| Arachidonic Acid Release | ~375 µM | A23187-stimulated MDCK cells | [14] |

Signaling Pathways Modulated by this compound

The inhibitory actions of this compound on PC-PLC and SMS trigger a cascade of downstream signaling events, primarily through the modulation of DAG and ceramide levels.

As illustrated in Figure 1, this compound's inhibition of PC-PLC and SMS leads to decreased levels of the pro-proliferative second messenger DAG and an accumulation of the pro-apoptotic lipid ceramide. This shift in the signaling landscape ultimately results in the inhibition of cell proliferation and the induction of apoptosis and cell cycle arrest.

Figure 2 details the mechanism by which this compound induces cell cycle arrest. The accumulation of ceramide resulting from SMS inhibition leads to the activation of protein phosphatase 2A (PP2A).[13] PP2A, in turn, downregulates the expression of the oncoprotein c-Myc, which normally suppresses the cyclin-dependent kinase (Cdk) inhibitors p21 and p27.[13] The subsequent upregulation of p21 and p27 leads to the dephosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S phase transition, ultimately causing cell cycle arrest.[13]

Experimental Protocols

PC-PLC Activity Assay (Amplex® Red Method)

This protocol is adapted from the manufacturer's instructions for the Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit and has been utilized in studies investigating the effects of this compound.[3][10][16]

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, phosphatidylcholine substrate, and reaction buffer)

-

This compound

-

Cell lysates or purified enzyme

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's protocol. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer. Determine the protein concentration of the lysates.

-

Reaction Setup:

-

In a 96-well microplate, add a defined amount of cell lysate or purified enzyme to each well.

-

Add varying concentrations of this compound or vehicle control to the respective wells.

-

Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Calculate the PC-PLC activity, often expressed as relative fluorescence units (RFU) or converted to specific activity (e.g., mU/mg protein) using a standard curve.

Measurement of Intracellular Ceramide Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramide species in biological samples, a crucial experiment for understanding this compound's mechanism of action.[17]

Materials:

-

Cells treated with this compound or vehicle

-

Internal standards (e.g., C17:0 ceramide)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Harvest and lyse the cells.

-

Lipid Extraction:

-

Add a known amount of internal standard to the cell lysate.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Collect the organic phase containing the lipids.

-

-

Sample Preparation: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the different ceramide species using a suitable chromatography column and gradient.

-

Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis: Generate a standard curve using known concentrations of ceramide standards. Quantify the amount of each ceramide species in the samples by comparing their peak areas to the internal standard and the standard curve.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method to assess the effects of this compound on cell cycle distribution.[4][5]

Materials:

-

Cells treated with this compound or vehicle

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate a DNA content histogram. Gate on single cells and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of lipid signaling in various cellular processes. Its well-defined inhibitory actions on PC-PLC and SMS, coupled with its antioxidant properties, make it a powerful modulator of cell fate. The resulting alterations in DAG and ceramide levels have profound effects on signaling pathways that govern cell proliferation, apoptosis, and the cell cycle. The experimental protocols provided in this guide offer a starting point for researchers seeking to investigate the multifaceted effects of this compound in their own experimental systems. A thorough understanding of this compound's mechanisms of action is crucial for its effective application in basic research and for exploring its potential in drug development.

References

- 1. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 4. corefacilities.iss.it [corefacilities.iss.it]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Phosphatidylcholine-specific phospholipase C activation is required for CCR5-dependent, NF-kB–driven CCL2 secretion elicited in response to HIV-1 gp120 in human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. This compound, a phosphatidylcholine-specific phospholipase C inhibitor, blocks interleukin-1 beta-induced vascular cell adhesion molecule 1 gene expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphatidylcholine-specific phospholipase inhibitor this compound differentially affects MAP kinases and immediate-early genes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Journey of Tricyclodecan-9-yl-xanthogenate: From Obscure Origins to a Molecule of Therapeutic Interest

For Immediate Release

Tricyclodecan-9-yl-xanthogenate, a compound now recognized for its potential in antiviral and anticancer research, has a history shrouded in a degree of mystery, with its initial synthesis predating the discovery of its biological significance by over half a century. This technical guide delves into the discovery and history of this intriguing molecule, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The story of Tricyclodecan-9-yl-xanthogenate, commonly referred to as D609, is one of two distinct eras. While its first synthesis is reported to have occurred in the early 1930s, the specific details of this discovery, including the researchers and the original synthetic protocol, are not readily found in contemporary scientific literature. For decades, the compound remained in relative obscurity.

It was not until the 1980s that this compound was "rediscovered" and its potent biological activities were first brought to light. Initial investigations revealed its broad-spectrum antiviral properties. This marked a turning point in the history of the compound, sparking significant interest in its therapeutic potential and prompting a deeper exploration of its mechanism of action.

Mechanism of Action: A Dual Inhibitor

Subsequent research elucidated that the primary mechanism of action for Tricyclodecan-9-yl-xanthogenate involves the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] This dual inhibition disrupts critical cellular signaling pathways, leading to a cascade of downstream effects that contribute to its observed antiviral and antitumor activities.

The inhibition of PC-PLC and SMS impacts the levels of important lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide.[1][3] These molecules play crucial roles in cell proliferation, differentiation, and apoptosis (programmed cell death). By modulating these pathways, this compound can arrest the cell cycle and inhibit the growth of cancer cells.

Key Experimental Findings

A summary of key experimental findings that have shaped our understanding of Tricyclodecan-9-yl-xanthogenate is presented below.

| Biological Activity | Experimental Model | Key Findings | Reference |

| Antiviral | In vitro studies | Broad-spectrum activity against various viruses. | [2] |

| Antitumor | In vitro and in vivo models | Inhibition of tumor cell proliferation and cell cycle arrest. | [1][4] |

| Mechanism of Action | Biochemical assays | Competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). | [1][2][3] |

| Cellular Effects | Cell culture | Modulation of 1,2-diacylglycerol and ceramide levels, leading to cell cycle arrest. | [1][3][4] |

Experimental Protocols

A generalized protocol for the synthesis of xanthates, based on historical chemical literature, is provided below. It is important to note that the specific protocol for the original synthesis of Tricyclodecan-9-yl-xanthogenate is not available.

General Protocol for Xanthate Synthesis:

A solution of an alcohol (in this case, tricyclodecan-9-ol) is treated with a strong base, such as sodium or potassium hydroxide, to form the corresponding alkoxide. This is followed by the addition of carbon disulfide (CS₂) at a controlled temperature. The resulting xanthate salt is then typically precipitated from the reaction mixture and purified.

Signaling Pathway Inhibition

The inhibitory action of Tricyclodecan-9-yl-xanthogenate on PC-PLC and SMS disrupts key signaling pathways involved in cell growth and survival.

The journey of Tricyclodecan-9-yl-xanthogenate from a molecule of unknown function to a subject of intense scientific investigation highlights the often-serendipitous nature of drug discovery. While its early history remains to be fully uncovered, its rediscovery has opened up new avenues for the development of novel therapeutic agents. Further research into this and similar compounds may yet unlock new strategies in the fight against viral diseases and cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]

D609 as a Competitive Inhibitor of PC-PLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tricyclodecan-9-yl-xanthogenate (D609), a potent and competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). This compound's mechanism of action, its effects on critical signaling pathways, and its diverse pharmacological applications are detailed. This document serves as a comprehensive resource, offering detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of the underlying molecular interactions to facilitate further research and drug development efforts.

Introduction

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into two second messengers: phosphocholine and diacylglycerol (DAG).[1][2] This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][3] Dysregulation of PC-PLC activity has been implicated in the pathophysiology of various diseases, including cancer, atherosclerosis, and viral infections.[2][3]

Tricyclodecan-9-yl-xanthogenate, commonly known as this compound, has been identified as a competitive inhibitor of PC-PLC.[4] Its ability to modulate PC-PLC activity has positioned it as a valuable tool for studying the physiological roles of this enzyme and as a potential therapeutic agent. This compound has demonstrated a wide range of biological activities, including anti-tumor, anti-viral, anti-inflammatory, and neuroprotective effects.[5][6] This guide will explore the core aspects of this compound's interaction with PC-PLC, providing the necessary technical details for its application in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect on PC-PLC through a competitive mechanism.[4] It is believed that the xanthate group of this compound mimics the phosphate group of the natural substrate, phosphatidylcholine, allowing it to bind to the active site of the enzyme.[5] This binding event precludes the hydrolysis of PC, thereby attenuating the production of DAG and phosphocholine.[6]

The inhibition of PC-PLC by this compound has significant downstream consequences on cellular signaling. The reduction in DAG levels directly impacts the activation of protein kinase C (PKC), a crucial mediator in many signal transduction cascades.[2] Furthermore, this compound has also been shown to inhibit sphingomyelin synthase (SMS), leading to an accumulation of ceramide, another important second messenger involved in cell cycle arrest and apoptosis.[5][6] Some studies also suggest that this compound may chelate Zn2+ ions, which are essential for PC-PLC enzymatic activity.[5][6]

Quantitative Data

The inhibitory potency of this compound against PC-PLC has been quantified in various studies. The following table summarizes the key inhibition constants.

| Parameter | Value | Enzyme Source | Method | Reference |

| Ki | 6.4 µM | Bacterial PC-PLC | Lineweaver-Burk plot (rate of acid release from PC) | [4][7] |

| Ki | 8.8 µM | Bacterial PC-PLC | Lineweaver-Burk plot (cleavage of p-nitrophenylphosphorylcholine) | [4] |

| IC50 | ~50 µg/ml | PC-PLC in PC12 cells | Repression of NGF-mediated c-fos mRNA induction | [8] |

| IC50 | 20 mg/ml | Nitric Oxide Synthase | Suppression of LPS- and IFNγ-induced NO production | [9] |

Signaling Pathways

The inhibition of PC-PLC by this compound perturbs downstream signaling cascades, primarily by altering the levels of the second messengers DAG and ceramide.

PC-PLC Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PC-PLC signaling pathway and the point of inhibition by this compound.

This compound's Dual Inhibition and Downstream Effects

This diagram illustrates how this compound's inhibition of both PC-PLC and Sphingomyelin Synthase (SMS) leads to cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

Amplex® Red PC-PLC Activity Assay

This enzyme-coupled assay provides a sensitive method for continuously monitoring PC-PLC activity.

Principle: PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence is measured to determine PC-PLC activity.[5]

Materials:

-

Amplex® Red PC-PLC Assay Kit (e.g., from Thermo Fisher Scientific)

-

Microplate reader capable of fluorescence excitation at 530–560 nm and emission detection at ~590 nm

-

Samples containing PC-PLC (e.g., cell lysates)

-

This compound for inhibition studies

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Reaction Buffer from the 5X stock provided in the kit.

-

Prepare an Amplex® Red reagent stock solution in DMSO.

-

Prepare HRP, alkaline phosphatase, choline oxidase, and lecithin working solutions as per the kit's instructions.

-

Prepare a positive control (purified PC-PLC) and a negative control (reaction buffer without enzyme).

-

-

Assay:

-

Add 50 µL of your sample (and this compound at various concentrations for inhibition studies) to the wells of a 96-well microplate.

-

Prepare a working solution containing Amplex® Red reagent, HRP, alkaline phosphatase, choline oxidase, and lecithin in 1X Reaction Buffer.

-

Initiate the reaction by adding 50 µL of the working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

PC-PLC activity is proportional to the rate of fluorescence increase.

-

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[10]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100-200 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control.

-

Cell Proliferation Assessment: BrdU Incorporation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA of proliferating cells. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorescent substrate is then added, and the signal is quantified.[11]

Materials:

-

BrdU Cell Proliferation Assay Kit (e.g., from Abcam or Thermo Fisher Scientific)

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells and treat with this compound as described for the MTT assay.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with the provided fixing/denaturing solution for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Wash and add the TMB substrate. Incubate for 15-30 minutes, or until color develops.

-

Add a stop solution.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

The amount of incorporated BrdU is proportional to the absorbance.

-

Western Blotting for p21 and Phospho-Retinoblastoma (p-Rb)

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation following this compound treatment.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-phospho-Rb, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse this compound-treated and control cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a well-characterized competitive inhibitor of PC-PLC with significant potential in both basic research and therapeutic development. Its ability to modulate key signaling pathways through the inhibition of PC-PLC and SMS makes it a valuable tool for dissecting the complex roles of these enzymes in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted activities of this compound and its potential applications. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate its promising preclinical activities into clinical benefits.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. chondrex.com [chondrex.com]

- 3. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online [thermofisher.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

D609: A Technical Guide to its Role in Modulating Ceramide and Diacylglycerol Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a potent modulator of lipid signaling, primarily recognized for its dual inhibitory action on two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] This inhibition strategically alters the intracellular balance of the second messengers ceramide and 1,2-diacylglycerol (DAG), influencing a multitude of cellular processes including cell cycle progression, apoptosis, and inflammatory responses.[1][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its primary effects through the competitive inhibition of PC-PLC and SMS, which are crucial enzymes in phospholipid and sphingolipid metabolism.

-

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphocholine and DAG. By inhibiting PC-PLC, this compound can lead to a reduction in DAG levels.[1][2][3] The enzymatic activity of PC-PLC is dependent on Zn2+, and it has been suggested that this compound may also act as a chelator of Zn2+, further contributing to its inhibitory effect.[1][3]

-

Inhibition of Sphingomyelin Synthase (SMS): SMS is responsible for the transfer of a phosphocholine headgroup from PC to ceramide, resulting in the synthesis of sphingomyelin (SM) and DAG.[2][5][6] this compound inhibits both major isoforms of SMS, SMS1 (located in the Golgi apparatus) and SMS2 (located at the plasma membrane).[1][5][6] This inhibition blocks the conversion of ceramide to sphingomyelin, leading to an accumulation of intracellular ceramide.[5]

The dual inhibition of these enzymes creates a significant shift in the cellular ceramide:DAG ratio, a critical determinant of cell fate. Elevated ceramide levels are often associated with pro-apoptotic and anti-proliferative signals, while DAG is a well-known activator of protein kinase C (PKC) and promotes cell proliferation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets and its impact on ceramide and DAG levels, as reported in various studies.

| Target Enzyme | Inhibitor | Cell Line/System | IC50 / Ki Value | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | Bacterial | Ki = 6.4 µM (competitive) | [7] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | A431-AD cells | ~33.4 µg/ml (cell proliferation) | [8] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | HaCaT cells | ~50 µg/ml (cell proliferation) | [8] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | A431-SPH cells | ~1.6 µg/ml (cell proliferation) | [1][9] |

| Sphingomyelin Synthase (SMS) | This compound | In vitro | IC50 = 402.7 µM | [10] |

| Sphingomyelin Synthase 1 (SMS1) | This compound | SF9 cells | Inhibited | [11] |

| Sphingomyelin Synthase 2 (SMS2) | This compound | SF9 cells | Inhibited | [11] |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | Bovine Spleen | Ki = 86.25 µM | [2][12] |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | MDCK cells | IC50 ≈ 375 µM (AA release) | [2][12] |

| Parameter Measured | Cell Line | This compound Treatment | Observed Effect | Reference |

| PC-PLC Activity | A431-AD cells | 50 µg/ml for 24h | 87 ± 3% inhibition | [1][8] |

| PC-PLC Activity | HaCaT cells | 50 µg/ml for 24h | 50 ± 1% inhibition | [1][8] |

| Sphingomyelin Synthase (SMS) Activity | Huh7 cells | 300 µM for 24h | 23% decrease | [5] |

| Sphingomyelin Synthase (SMS) Activity | Huh7 cells | 600 µM for 24h | 50% decrease | [5] |

| Sphingomyelin Synthase (SMS) Activity | HepG2 cells | 300 µM for 24h | 22% decrease | [5] |

| Sphingomyelin Synthase (SMS) Activity | HepG2 cells | 600 µM for 24h | 62% decrease | [5] |

| [14C]-Sphingomyelin Levels | Huh7 cells | 300 µM for 24h | 29% decrease | [5] |

| [14C]-Sphingomyelin Levels | Huh7 cells | 600 µM for 24h | 61% decrease | [5] |

| Ceramide Levels | BV-2 cells | 100 µM for 2h | Significant increase (remained elevated for 2h after removal) | [13] |

| Ceramide Levels | PC12 cells | 100 µM during OGD | Significant increase compared to OGD alone | [14] |

Signaling Pathways Modulated by this compound

The this compound-induced shift in the ceramide/DAG balance triggers downstream signaling cascades that regulate cell fate.

Elevated ceramide levels induced by this compound can lead to cell cycle arrest, in part through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the hypophosphorylation of the Retinoblastoma protein (Rb).

References

- 1. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of D609 inhibitor

An In-Depth Technical Guide to the Pharmacological Properties of D609

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate, commonly known as this compound, is a synthetic xanthate compound recognized for its broad spectrum of pharmacological activities.[1] Initially developed as an antiviral agent, its mechanism of action and subsequent biological effects have rendered it a valuable tool in various research fields, including oncology, immunology, and neurobiology.[1][2][3] This document provides a comprehensive overview of the core pharmacological properties of this compound, its mechanism of action, quantitative data on its inhibitory activities, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its competitive inhibition of two key enzymes involved in lipid signaling pathways: Phosphatidylcholine-specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).[1][3][4]

-

Inhibition of PC-PLC: this compound acts as a specific and competitive inhibitor of PC-PLC.[5][6] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messengers diacylglycerol (DAG) and phosphocholine.[7] By inhibiting PC-PLC, this compound blocks the formation of DAG, a critical activator of protein kinase C (PKC) and downstream signaling cascades involved in cell proliferation and survival.[3][7] The inhibitory action may also be related to this compound's ability to chelate Zn²⁺ ions, which are essential for PC-PLC enzymatic activity.[1][3][4]

-

Inhibition of Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme that transfers a phosphocholine headgroup from PC to ceramide, thereby producing sphingomyelin and DAG.[1][3][8] Inhibition of SMS leads to an accumulation of the pro-apoptotic lipid second messenger, ceramide.[1][4][9] Increased ceramide levels can induce cell cycle arrest and apoptosis by up-regulating cyclin-dependent kinase (Cdk) inhibitors like p21 and p27.[1][9]

At higher concentrations, this compound has also been reported to inhibit group IV cytosolic phospholipase A2 (cPLA2), which is involved in the release of arachidonic acid.[10][11]

Pharmacological Activities

This compound's dual inhibitory action results in a wide array of biological effects.

-

Antiviral Activity: this compound was initially investigated for its antiviral properties.[1] It inhibits the replication of viruses such as Herpes Simplex Virus type 1 (HSV-1) and Respiratory Syncytial (RS) virus.[2][12] The mechanism involves the inhibition of protein kinases and protein phosphorylation, affecting late stages of viral replication.[1][2]

-

Antitumor and Antiproliferative Effects: By increasing ceramide levels and decreasing DAG, this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines.[1][3][8][9] It has been shown to inhibit the proliferation of macrophages, microglia, and astrocytes.[9] This is achieved by up-regulating Cdk inhibitors (p21, p27) and causing hypophosphorylation of the retinoblastoma (Rb) protein, leading to G0/G1 phase arrest.[1][5]

-

Anti-inflammatory and Neuroprotective Properties: this compound demonstrates significant anti-inflammatory potential by reducing the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).[1][4][9] It can also protect against TNF-α or LPS-induced lethal shock.[4][9] Furthermore, this compound possesses antioxidant properties and has shown promise in reducing Aβ-induced toxicity and cerebral infarction in stroke models, highlighting its neuroprotective capabilities.[1][3][4]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various studies. The data below is compiled from multiple sources to provide a comparative overview.

| Parameter | Target Enzyme/Process | System/Cell Line | Value | Reference(s) |

| Kᵢ | PC-PLC | Bacterial | 6.4 µM | [5][6][7] |

| Kᵢ | PC-PLC (p-NPP pseudo-substrate) | Bacterial | 8.8 µM | [6] |

| IC₅₀ | PC-PLC | In vitro assay | 94 µM | [13] |

| IC₅₀ | cPLA₂ (Arachidonic Acid Release) | MDCK Cells | ~375 µM | [10] |

| Effective Conc. | Antiviral (HSV-1 Replication) | In vitro | >3.8 µM | [1][2] |

| Effective Conc. | Complete Inhibition (HSV-1) | In vitro | 75.2 µM | [1][2] |

| Effective Conc. | Antiproliferation | BV-2, RAW 264.7, etc. | 100 µM | [5][9] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. Kᵢ (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.

Key Experimental Methodologies

Standardized protocols are crucial for assessing the pharmacological properties of this compound. Below are detailed methodologies for two key experiments.

PC-PLC Enzymatic Activity Assay (Amplex® Red Method)

This assay measures PC-PLC activity by detecting hydrogen peroxide generated in a coupled enzymatic reaction. It is frequently used to confirm the inhibitory effect of this compound.[14][15]

Principle: PC-PLC hydrolyzes PC to phosphocholine and DAG. In a coupled reaction, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce betaine and H₂O₂. Finally, H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The fluorescence is proportional to the PC-PLC activity.

Protocol:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency and treat with this compound (e.g., 50 µg/mL for 30 minutes) or vehicle control prior to stimulation (e.g., with growth factors).[16]

-

Wash cells with cold PBS and lyse using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant. Determine the total protein concentration.

-

-

Assay Reaction:

-

Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in reaction buffer as per the manufacturer's protocol (e.g., Amplex Red PC-PLC assay kit).[14]

-

Add a standardized amount of cell lysate (e.g., 50 µg of protein) to each well of a 96-well microplate.

-

Initiate the reaction by adding the PC substrate to each well.

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence values of no-substrate controls from the experimental wells.

-

Calculate the percentage inhibition by comparing the fluorescence in this compound-treated samples to the vehicle-treated controls.

-

Cell Viability/Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] It is commonly used to determine the antiproliferative IC₅₀ of this compound.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a control (100% viability).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18]

-

Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals become visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ashpublications.org [ashpublications.org]

- 17. mdpi.com [mdpi.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

D609: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted small molecule with well-documented antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms underlying these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism of this compound's action is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a critical enzyme in cellular signaling. This inhibition modulates the levels of second messengers like diacylglycerol (DAG) and ceramide, thereby influencing a cascade of downstream cellular events. Furthermore, this compound's xanthate structure, containing a thiol group, endows it with potent antioxidant capabilities, acting as a glutathione (GSH) mimetic and a scavenger of reactive oxygen species (ROS). Its anti-inflammatory effects are largely attributed to the suppression of pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Core Mechanisms of Action

This compound's biological activities stem from two primary properties: its ability to inhibit key enzymes in lipid signaling and its intrinsic antioxidant nature.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The most well-characterized mechanism of this compound is its competitive inhibition of PC-PLC.[1][2][3] PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphocholine and diacylglycerol (DAG).[3] DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn regulates a plethora of cellular processes, including cell proliferation, differentiation, and inflammation.

By competitively binding to PC-PLC, this compound prevents the generation of DAG, thereby attenuating PKC-mediated signaling.[3] This inhibition has been shown to be dose-dependent.

Antioxidant Properties

This compound's antioxidant effects are attributed to its chemical structure, specifically the xanthate group which contains a reactive thiol (-SH) moiety.[4][5] This allows this compound to function as a glutathione (GSH) mimetic, a key endogenous antioxidant.[4]

The antioxidant mechanisms of this compound include:

-

Direct Radical Scavenging: The thiol group can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions.[5]

-

Glutathione Mimetic Activity: this compound can be oxidized to form a disulfide, which can then be reduced back to its active thiol form by glutathione reductase, thus participating in the cellular redox cycle.[4] This helps to maintain the intracellular pool of reduced glutathione.

-

Protection Against Oxidative Damage: this compound has been demonstrated to protect cells from oxidative stress induced by various stimuli, including ionizing radiation and amyloid-beta peptide. It achieves this by reducing lipid peroxidation and protein oxidation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are closely linked to its ability to modulate signaling pathways that control the expression of pro-inflammatory mediators.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the transcription factor NF-κB.[5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The inhibition of PC-PLC by this compound is believed to be a key upstream event that leads to the suppression of the NF-κB pathway.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: While less extensively characterized, there is evidence to suggest that this compound can influence MAPK signaling pathways, such as the p38 and JNK pathways, which are also involved in the inflammatory response. Further research is needed to fully elucidate the specific effects of this compound on these pathways.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that IC50 values can vary depending on the cell type, experimental conditions, and assay used.

| Biological Activity | Assay | System | IC50 / Ki | Reference |

| PC-PLC Inhibition | Enzyme activity assay | Purified PC-PLC | Ki = 6.4 µM | [1] |

| Cell Proliferation Inhibition | Cell viability assay | A431-AD cells | ~33-50 µg/mL | [6] |

| Cytosolic Phospholipase A2 (cPLA2) Inhibition | Enzyme activity assay | Purified cPLA2 | Ki = 86.25 µM | [7] |

No specific IC50 values for this compound in standard antioxidant assays like DPPH, ABTS, or FRAP, or for the inhibition of specific cytokine production (e.g., TNF-α, IL-6) were found in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound's Impact on the PC-PLC Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the PC-PLC signaling cascade.

This compound's Antioxidant Mechanism of Action

This diagram depicts the dual antioxidant action of this compound as a direct ROS scavenger and a glutathione mimetic.

This compound's Anti-inflammatory Action via NF-κB Inhibition

The following workflow illustrates how this compound's inhibition of PC-PLC can lead to the suppression of the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the antioxidant and anti-inflammatory properties of this compound.

PC-PLC Inhibition Assay (Amplex® Red Method)

This is an indirect, enzyme-coupled fluorometric assay.

Principle:

-

PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and DAG.

-

Alkaline phosphatase hydrolyzes phosphocholine to choline.

-

Choline oxidase oxidizes choline, producing betaine and hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the fluorescent product, resorufin.

-

The fluorescence intensity is proportional to the PC-PLC activity.

General Protocol:

-

Prepare a reaction mixture containing Amplex® Red reagent, HRP, alkaline phosphatase, choline oxidase, and the PC substrate in a reaction buffer.

-

Add the sample containing PC-PLC (e.g., cell lysate) with and without this compound to the reaction mixture.

-

Incubate the reaction at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with excitation around 530-560 nm and emission detection around 590 nm.

-

Calculate the percentage of inhibition by comparing the fluorescence in the this compound-treated samples to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This is a cell-based assay to measure intracellular ROS levels.

Principle:

-

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells.

-

Intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) inside the cell.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is proportional to the level of intracellular ROS.

General Protocol:

-

Culture cells in a multi-well plate.

-

Treat the cells with this compound for the desired time.

-

Induce oxidative stress with a pro-oxidant (e.g., H₂O₂), if required.

-

Wash the cells and incubate them with a DCFH-DA solution (typically 5-20 µM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader with excitation around 485 nm and emission around 530 nm.

NF-κB Activation Assay (EMSA - Electrophoretic Mobility Shift Assay)

This assay is used to detect the DNA-binding activity of NF-κB.

Principle:

-

Nuclear extracts containing activated NF-κB are prepared from cells treated with or without this compound and an inflammatory stimulus.

-

The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding sequence.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized by autoradiography or fluorescence imaging. A "shifted" band indicates the presence of the NF-κB-DNA complex.

General Protocol:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α).

-

Prepare nuclear extracts from the cells.

-

Label a double-stranded oligonucleotide probe containing the NF-κB binding site.

-

Incubate the nuclear extracts with the labeled probe in a binding buffer.

-

Resolve the binding reactions on a native polyacrylamide gel.

-

Dry the gel and expose it to X-ray film or image it using a fluorescence scanner.

Pharmacokinetics and Clinical Data

A comprehensive search of the available scientific literature did not yield specific in-vivo pharmacokinetic data for this compound in animal models or humans, such as bioavailability, half-life, and clearance rates. Furthermore, there is no publicly available information on completed or ongoing clinical trials investigating the safety and efficacy of this compound for any indication. The lack of this information suggests that the development of this compound as a therapeutic agent is likely in the preclinical stage.

Conclusion

This compound is a promising molecule with a well-defined dual mechanism of action as an antioxidant and an anti-inflammatory agent. Its ability to inhibit PC-PLC and mimic the antioxidant functions of glutathione provides a strong rationale for its potential therapeutic application in a variety of diseases characterized by oxidative stress and inflammation. However, the current body of knowledge is predominantly based on in vitro studies. Further in vivo research is critically needed to establish its pharmacokinetic profile, safety, and efficacy in relevant disease models. The detailed mechanisms of its interaction with MAPK and AP-1 signaling pathways also warrant further investigation. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Antiviral and Anti-Tumor Mechanisms of D609

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted synthetic compound initially recognized for its broad-spectrum antiviral and anti-tumor properties.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of two key enzymes in cellular lipid signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Inhibition of these enzymes critically alters the cellular balance of lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide, leading to downstream effects on cell proliferation, cell cycle progression, and apoptosis. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's therapeutic effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through multiple molecular targets, with its primary activities centered on the disruption of lipid metabolism pathways.

-

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a well-established competitive inhibitor of PC-PLC.[1] This enzyme hydrolyzes phosphatidylcholine to generate phosphocholine and the crucial second messenger 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the availability of DAG, thereby interfering with numerous signaling cascades that regulate cell growth and differentiation.[1][2]

-

Inhibition of Sphingomyelin Synthase (SMS): this compound inhibits both isoforms of sphingomyelin synthase (SMS1 and SMS2).[1][3] SMS is responsible for transferring a phosphocholine group from phosphatidylcholine to ceramide, producing sphingomyelin and DAG.[3] Inhibition of SMS has a dual effect: it prevents the consumption of ceramide and simultaneously reduces the production of DAG. The resulting accumulation of ceramide is a key factor in this compound's anti-proliferative and pro-apoptotic effects.[3][4]

-

Other Mechanisms: Beyond its primary targets, this compound has been reported to possess antioxidant properties, acting as a glutathione mimetic.[3] It may also inhibit PC-PLC activity by chelating zinc ions (Zn²⁺), which are essential for the enzyme's catalytic function.[1][5] Furthermore, at high concentrations, this compound can inhibit group IV cytosolic phospholipase A2 (cPLA2).[6]

References

- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 4. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D609 in In-Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a versatile synthetic compound known for its broad-spectrum biological activities, including antiviral, anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] In the context of in-vitro cell culture, this compound is primarily utilized as a potent and competitive inhibitor of key enzymes in lipid signaling pathways, making it an invaluable tool for studying cellular processes such as proliferation, apoptosis, and signal transduction.[1][4][5] Its principal mechanisms of action involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][6]

Mechanism of Action

The biological effects of this compound are largely attributed to its ability to modulate lipid-based second messenger systems.[1][3]

-

Inhibition of PC-PLC: this compound acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and 1,2-diacylglycerol (DAG).[2][5] By blocking this activity, this compound reduces the intracellular levels of DAG, a critical second messenger involved in activating protein kinase C (PKC) and other signaling cascades that promote cell proliferation.[1][7]

-

Inhibition of Sphingomyelin Synthase (SMS): this compound inhibits both isoforms of sphingomyelin synthase (SMS1 and SMS2).[2][8] SMS catalyzes the transfer of a phosphocholine group from PC to ceramide, yielding sphingomyelin (SM) and DAG.[2][9] Inhibition of SMS has a dual effect: it further reduces DAG production while simultaneously causing an accumulation of intracellular ceramide.[1][10] Ceramide is a potent lipid second messenger known to induce cell cycle arrest and apoptosis.[1][2]

-

Other Effects: this compound also possesses antioxidant properties and may act as a zinc chelator, which could contribute to its inhibitory effect on the Zn²⁺-dependent PC-PLC enzyme.[1][2][3]

The interplay between decreased DAG and increased ceramide levels shifts the cellular balance away from proliferation and survival towards growth arrest and apoptosis.

Applications in In-Vitro Research

This compound is a multifunctional agent used in a wide array of cell culture experiments:

-

Cancer Research: To induce apoptosis and inhibit proliferation in various cancer cell lines.[9][10][11]

-

Virology: To inhibit the replication of both DNA and RNA viruses, such as Herpes Simplex Virus (HSV) and Respiratory Syncytial (RS) virus.[12][13]

-

Signal Transduction: To investigate the roles of PC-PLC, SMS, DAG, and ceramide in cellular signaling pathways.[1][14]

-

Neuroscience: To study neuroprotective effects and induce differentiation in neuronal cell types.[1][15]

-

Immunology: To explore anti-inflammatory pathways by reducing the expression of pro-inflammatory cytokines.[1][2]

Quantitative Data: Effective Concentrations and Effects

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations reported in the literature.

| Application | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference(s) |

| Anti-Proliferation | RAW 264.7, N9, BV-2, DITNC₁ | 100 µM | 2 h | Significant attenuation of proliferation; G1 cell cycle arrest. | [4][9] |

| Apoptosis Induction | U937 Leukemia Cells | Dose-dependent | Time-dependent | Induction of apoptosis via SMS inhibition and ceramide increase. | [10] |

| Neural Stem Cells | 18.8 - 56.3 µM | Not specified | Decreased cell viability and induction of apoptosis. | [15] | |

| Various Cell Lines | 200 µM | 2 h | Activation of caspase-3. | [4] | |

| Antiviral Activity | HSV-1 Infected Cells | > 3.8 µM | Up to 7 h post-infection | Inhibition of virus replication; complete inhibition at 75.2 µM. | [12] |

| RS Virus Infected Hep-2 Cells | Not specified | Not specified | Decrease in viral protein accumulation. | [13] | |

| Enzyme Inhibition | PC-PLC (in vitro) | Kᵢ = 6.4 µM | N/A | Competitive inhibition. | [4][5] |

| cPLA₂ (in vitro) | Kᵢ = 86.25 µM | N/A | Mixed noncompetitive/uncompetitive inhibition. | [14] | |

| Protein Kinase C (in vitro) | 75.2 µM | N/A | Inhibition of purified cellular PKC. | [12] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound can be challenging to dissolve and may be unstable in certain solutions.[16] Proper handling is critical for reproducible results.

Materials:

-

This compound powder (Tricyclodecan-9-yl-xanthogenate)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Complete cell culture medium

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in 100% DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure it is fully dissolved.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Protocol 2: Cell Viability and Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the effect of this compound on cell viability using a standard MTT assay.[17]

Materials:

-

Cells of interest

-

96-well flat-bottom tissue culture plates

-

Complete growth medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify this compound-induced apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound working solutions

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, neutralize the trypsin, and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on phosphatidylcholine metabolism in the nuclei of LA-N-1 neuroblastoma cells: a key role for diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basement membrane biosynthesis as a target to tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application of D609 in Neuroprotection Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D609, chemically known as Tricyclodecan-9-yl-xanthogenate, is a potent pharmacological agent with multifaceted therapeutic potential. Initially investigated for its antiviral and antitumor properties, this compound has garnered significant attention in the field of neuroscience for its marked neuroprotective effects.[1][2][3] Its mechanism of action is primarily attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][4][5] This inhibition modulates critical lipid second messenger pathways involving diacylglycerol (DAG) and ceramide, thereby influencing cell cycle regulation, proliferation, and differentiation.[1][2][4] Furthermore, this compound exhibits robust antioxidant and anti-inflammatory properties, contributing to its neuroprotective capacity in various models of neurodegenerative diseases and acute neuronal injury.[1][5][6]